N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Lipophilicity CNS drug design Physicochemical property

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide is a synthetic small-molecule amide featuring a 1-(furan-2-ylmethyl)piperidine core linked via a methylene bridge to a 3-phenylpropanamide side chain (molecular formula C20H26N2O2, MW 326.44 g/mol). It belongs to a broader class of N-acylated piperidine derivatives that have been explored for CNS receptor modulation, enzyme inhibition, and as chemical biology probes.

Molecular Formula C20H26N2O2
Molecular Weight 326.44
CAS No. 953915-82-7
Cat. No. B2572684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide
CAS953915-82-7
Molecular FormulaC20H26N2O2
Molecular Weight326.44
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CO3
InChIInChI=1S/C20H26N2O2/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23)
InChIKeyPTSJQRUXPIVGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide (CAS 953915-82-7) – Baseline Identity and Scaffold Context


N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide is a synthetic small-molecule amide featuring a 1-(furan-2-ylmethyl)piperidine core linked via a methylene bridge to a 3-phenylpropanamide side chain (molecular formula C20H26N2O2, MW 326.44 g/mol) . It belongs to a broader class of N-acylated piperidine derivatives that have been explored for CNS receptor modulation, enzyme inhibition, and as chemical biology probes. The combination of a hydrogen-bond-accepting furan ring, a tertiary amine piperidine, and a hydrophobic phenylpropanamide tail produces a distinct pharmacophoric pattern that is not interchangeable with close analogs bearing alternative N-substituents or amide groups.

Why Generic Substitution Fails for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide – Critical Substituent-Dependent Differentiation


Although many vendors list structurally similar N-acylated piperidine compounds under broad “screening compound” or “building block” labels, small changes in the N-substituent (e.g., furan-2-ylmethyl vs. 2-methoxyethyl) or the acyl group (e.g., 3-phenylpropanamide vs. 3,5-dimethylbenzamide) can drastically alter physicochemical properties, target-binding profiles, and metabolic stability [1]. Commercially available analogs such as N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3,5-dimethylbenzamide (CAS 953915-76-9) and N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide (CAS 1421450-45-4) [2] demonstrate that even single-group replacements shift lipophilicity, hydrogen-bonding capacity, and steric bulk, making generic substitution scientifically unsound without direct comparative data.

Quantitative Evidence Guide for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide – Comparator-Based Differentiation Data


Lipophilicity Modulation Relative to 2-Methoxyethyl Analog

The target compound's furan-2-ylmethyl substituent confers higher computed lipophilicity compared to the 2-methoxyethyl analog. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide has a molecular formula of C20H26N2O2 (MW 326.44) with an estimated logP of approximately 3.1 (ALogP) based on its structural features, whereas N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide (CAS 1421450-45-4, MW 290.40) has a lower XLogP3 of 1.9 [1]. The ΔlogP of ∼1.2 log units indicates significantly greater membrane permeability potential for the target compound, which is critical for CNS target engagement but also necessitates distinct formulation and DMPK considerations.

Lipophilicity CNS drug design Physicochemical property

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Comparison

The furan oxygen in the target compound adds a hydrogen-bond acceptor (HBA) and increases the topological polar surface area (TPSA) relative to non-furan analogs. The target compound contains 4 HBA (amide O, furan O, tertiary amine N, amide N) and has an estimated TPSA of ~45 Ų, whereas the 2-methoxyethyl analog (CAS 1421450-45-4) contains 3 HBA and a reported TPSA of 41.6 Ų [1]. The additional HBA and higher TPSA can influence CNS multiparameter optimization (CNS MPO) scores, where TPSA < 60 Ų is favorable for brain penetration, but too low TPSA (< 40 Ų) is associated with higher promiscuity risk.

Physicochemical property Drug-likeness CNS MPO

Aromatic Substituent Impact on Predicted Dopamine D2 Receptor Ligand Potential

The 3,5-dimethylbenzamide analog (CAS 953915-76-9) differs from the target compound solely in the amide terminal group (3,5-dimethylbenzamide vs. 3-phenylpropanamide). Literature reports indicate that compounds bearing the furan-2-ylmethyl-piperidine scaffold have been explored as dopamine D2 receptor ligands, with activity sensitive to the nature of the amide substituent. While no direct side-by-side D2 binding data are publicly available for the target compound, the 3-phenylpropanamide moiety is expected to yield different steric and electronic complementarity in the orthosteric D2 pocket compared to 3,5-dimethylbenzamide . This class-level inference underscores that even conserved-core analogs cannot be assumed equivalent without empirical binding data.

GPCR pharmacology Dopamine D2 receptor Ligand design

Application Scenarios for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide – Evidence-Linked Research Use Cases


CNS Tool Compound for Dopamine D2-Focused PET Tracer or Occupancy Assays

Given its predicted CNS MPO-favorable lipophilicity (logP ~3.1) and TPSA (~45 Ų), the target compound is suited as a reference standard in dopamine D2 receptor occupancy studies where intermediate lipophilicity balances brain penetration and low non-specific binding. Its furan-2-ylmethyl moiety provides a distinctive UV/fluorescence handle for analytical detection [1].

Chemical Biology Probe for Amide-Receptor Hydrogen-Bond Network Mapping

The additional HBA contributed by the furan oxygen (4 HBA vs. 3 in the 2-methoxyethyl analog) makes the target compound valuable for systematic hydrogen-bond network mapping in receptor binding pockets, using alchemical free-energy perturbation or SAR by catalog approaches [1].

Reference Ligand for Physicochemical Property Benchmarking in CNS Lead Optimization

The compound serves as a benchmark for the 'furan-2-ylmethyl-3-phenylpropanamide' chemotype in internal CNS drug discovery panels, allowing medicinal chemistry teams to calibrate logP, TPSA, and HBA effects on ADME assay outcomes against the 2-methoxyethyl (CAS 1421450-45-4) and 3,5-dimethylbenzamide (CAS 953915-76-9) comparators [1].

Quote Request

Request a Quote for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.